molecular formula C6H13NO3 B2725942 N,N-bis(2-hydroxyethyl)acetamide CAS No. 7435-67-8

N,N-bis(2-hydroxyethyl)acetamide

Cat. No. B2725942
Key on ui cas rn: 7435-67-8
M. Wt: 147.174
InChI Key: CSSWCWIUAZSBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06245829B1

Procedure details

315 g of diethanolamine were dissolved in 500 g of tetrahydrofuran in a round-bottom flask. Then, 310 g of acetic anhydride were slowly added. The temperature was kept below 5° C. with the aid of a cooling bath. When, after the dropwise addition, exothermic heat was no longer detectable, heating was slowly carried out to 100° C. Tetrahydrofuran and acetic acid were removed under vacuum.
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8](OC(=O)C)(=[O:10])[CH3:9]>O1CCCC1>[OH:4][CH2:3][CH2:2][N:1]([CH2:5][CH2:6][OH:7])[C:8](=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
315 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
500 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
310 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The temperature was kept below 5° C. with the aid of a cooling bath
ADDITION
Type
ADDITION
Details
When, after the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
exothermic heat
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
was slowly carried out to 100° C
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran and acetic acid were removed under vacuum

Outcomes

Product
Name
Type
Smiles
OCCN(C(C)=O)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.